Cas no 2227762-85-6 ((2R)-6-(furan-2-yl)-5-methylhex-5-en-2-ol)

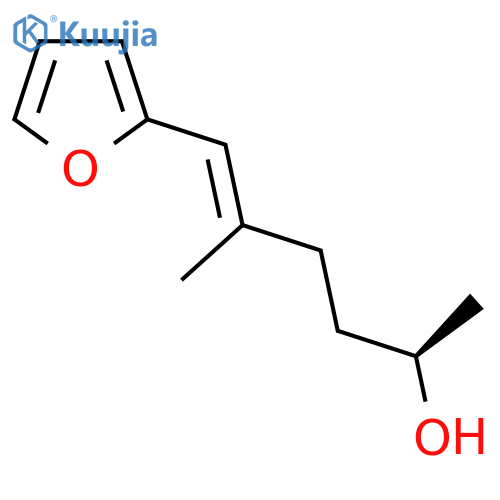

2227762-85-6 structure

商品名:(2R)-6-(furan-2-yl)-5-methylhex-5-en-2-ol

(2R)-6-(furan-2-yl)-5-methylhex-5-en-2-ol 化学的及び物理的性質

名前と識別子

-

- (2R)-6-(furan-2-yl)-5-methylhex-5-en-2-ol

- 2227762-85-6

- EN300-1801563

-

- インチ: 1S/C11H16O2/c1-9(5-6-10(2)12)8-11-4-3-7-13-11/h3-4,7-8,10,12H,5-6H2,1-2H3/b9-8+/t10-/m1/s1

- InChIKey: ZHJDQEMDAXAVLO-AAXQSMANSA-N

- ほほえんだ: O[C@H](C)CC/C(/C)=C/C1=CC=CO1

計算された属性

- せいみつぶんしりょう: 180.115029749g/mol

- どういたいしつりょう: 180.115029749g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 175

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 33.4Ų

- 疎水性パラメータ計算基準値(XlogP): 2.7

(2R)-6-(furan-2-yl)-5-methylhex-5-en-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1801563-0.1g |

(2R)-6-(furan-2-yl)-5-methylhex-5-en-2-ol |

2227762-85-6 | 0.1g |

$1484.0 | 2023-09-19 | ||

| Enamine | EN300-1801563-0.25g |

(2R)-6-(furan-2-yl)-5-methylhex-5-en-2-ol |

2227762-85-6 | 0.25g |

$1551.0 | 2023-09-19 | ||

| Enamine | EN300-1801563-0.5g |

(2R)-6-(furan-2-yl)-5-methylhex-5-en-2-ol |

2227762-85-6 | 0.5g |

$1619.0 | 2023-09-19 | ||

| Enamine | EN300-1801563-1g |

(2R)-6-(furan-2-yl)-5-methylhex-5-en-2-ol |

2227762-85-6 | 1g |

$1686.0 | 2023-09-19 | ||

| Enamine | EN300-1801563-5.0g |

(2R)-6-(furan-2-yl)-5-methylhex-5-en-2-ol |

2227762-85-6 | 5g |

$4890.0 | 2023-06-02 | ||

| Enamine | EN300-1801563-10.0g |

(2R)-6-(furan-2-yl)-5-methylhex-5-en-2-ol |

2227762-85-6 | 10g |

$7250.0 | 2023-06-02 | ||

| Enamine | EN300-1801563-2.5g |

(2R)-6-(furan-2-yl)-5-methylhex-5-en-2-ol |

2227762-85-6 | 2.5g |

$3304.0 | 2023-09-19 | ||

| Enamine | EN300-1801563-5g |

(2R)-6-(furan-2-yl)-5-methylhex-5-en-2-ol |

2227762-85-6 | 5g |

$4890.0 | 2023-09-19 | ||

| Enamine | EN300-1801563-0.05g |

(2R)-6-(furan-2-yl)-5-methylhex-5-en-2-ol |

2227762-85-6 | 0.05g |

$1417.0 | 2023-09-19 | ||

| Enamine | EN300-1801563-1.0g |

(2R)-6-(furan-2-yl)-5-methylhex-5-en-2-ol |

2227762-85-6 | 1g |

$1686.0 | 2023-06-02 |

(2R)-6-(furan-2-yl)-5-methylhex-5-en-2-ol 関連文献

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

-

Jiayin Hu,Jun Ma,Qinggong Zhu,Qingli Qian,Hongling Han,Qingqing Mei,Buxing Han Green Chem., 2016,18, 382-385

-

Louis Porte RSC Adv., 2014,4, 64506-64513

-

Luyao Mei,Guangxu Wang,Jia Deng,Junfeng Xiao,Xing Guo Soft Matter, 2019,15, 9150-9156

-

5. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224

2227762-85-6 ((2R)-6-(furan-2-yl)-5-methylhex-5-en-2-ol) 関連製品

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 157047-98-8(Benzomalvin C)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬